Thiosulfuric acid

Catalog No.
S560240
CAS No.
13686-28-7
M.F
H2O3S2
M. Wt
114.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiosulfuric acid

CAS Number

13686-28-7

Product Name

Thiosulfuric acid

IUPAC Name

sulfurothioic O-acid

Molecular Formula

H2O3S2

Molecular Weight

114.15 g/mol

InChI

InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4)

InChI Key

DHCDFWKWKRSZHF-UHFFFAOYSA-N

SMILES

OS(=O)(=S)O

Solubility

861 mg/mL

Canonical SMILES

OS(=O)(=S)O

Description

The exact mass of the compound Thiosulfuric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 861 mg/ml. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiosulfuric acid is an inorganic compound with the chemical formula H2S2O3\text{H}_2\text{S}_2\text{O}_3. It is a labile compound that has garnered academic interest due to its unique properties and potential applications. Thiosulfuric acid is not stable in aqueous solutions and tends to decompose rapidly, producing various byproducts such as sulfur, sulfur dioxide, hydrogen sulfide, and polysulfanes, depending on the conditions of the reaction .

The structure of thiosulfuric acid can be represented as having two sulfur atoms bonded to three oxygen atoms, with one of the sulfur atoms typically being in a higher oxidation state. This compound is often encountered in the form of its salts, known as thiosulfates, which include sodium thiosulfate and ammonium thiosulfate .

  • Decomposition: Thiosulfuric acid decomposes into hydrogen sulfide and sulfur trioxide at elevated temperatures:
    H2S2O3H2S+SO3\text{H}_2\text{S}_2\text{O}_3\rightarrow \text{H}_2\text{S}+\text{SO}_3
  • Reaction with Acids: When thiosulfate ions react with acids, they produce sulfur dioxide and elemental sulfur:
    8S2O32+16H+8SO2+S8+8H2O8\text{S}_2\text{O}_3^{2-}+16\text{H}^+\rightarrow 8\text{SO}_2+\text{S}_8+8\text{H}_2\text{O}
  • Iodometry: Thiosulfate ions can react with iodine to form tetrathionate ions:
    2S2O32+I2S4O62+2I2\text{S}_2\text{O}_3^{2-}+\text{I}_2\rightarrow \text{S}_4\text{O}_6^{2-}+2\text{I}^-

These reactions highlight the versatility of thiosulfuric acid in redox chemistry and its applications in analytical methods like iodometry .

Thiosulfuric acid plays a significant role in biological systems, particularly through its derivative sodium thiosulfate. This compound is used as an antidote for cyanide poisoning. The enzyme thiosulfate sulfurtransferase catalyzes the conversion of cyanide into thiocyanate, a less toxic compound, utilizing thiosulfate as a sulfur donor . Additionally, thiosulfate has been shown to activate protective mechanisms against obesity and insulin resistance by enhancing mitochondrial function .

Thiosulfuric acid can be synthesized through several methods:

  • Reaction of Hydrogen Sulfide with Sulfur Trioxide:
    H2S+SO3H2S2O3\text{H}_2\text{S}+\text{SO}_3\rightarrow \text{H}_2\text{S}_2\text{O}_3
  • Acidification of Thiosulfate Salts: Although not practical due to instability, theoretically:
    Na2S2O3+2HCl2NaCl+H2S2O3\text{Na}_2\text{S}_2\text{O}_3+2\text{HCl}\rightarrow 2\text{NaCl}+\text{H}_2\text{S}_2\text{O}_3
  • From Hydrogen Sulfide and Chlorosulfonic Acid:
    HSO3Cl+H2SHCl+H2S2O3\text{HSO}_3\text{Cl}+\text{H}_2\text{S}\rightarrow \text{HCl}+\text{H}_2\text{S}_2\text{O}_3

These methods illustrate the challenges associated with synthesizing and handling thiosulfuric acid due to its instability in aqueous solutions .

Thiosulfuric acid and its salts find various applications:

  • Analytical Chemistry: Used in iodometric titrations for determining iodine concentrations.
  • Photography: Thiosulfates are utilized in fixing photographic images by dissolving unexposed silver halides.
  • Water Treatment: Thiosulfates help dechlorinate water, making them useful in aquaculture and swimming pools.
  • Medicine: Sodium thiosulfate is employed as a treatment for cyanide poisoning and to mitigate cisplatin-induced ototoxicity .

Research indicates that thiosulfate interacts with various biological systems. For instance, it enhances the detoxification process of cyanide by facilitating its conversion to thiocyanate via enzymatic action. Furthermore, studies have shown that sodium thiosulfate can modulate oxidative stress responses in cells treated with cisplatin, suggesting potential protective roles against chemotherapy-induced damage .

Several compounds share structural or functional similarities with thiosulfuric acid. Here are some notable examples:

CompoundFormulaKey Characteristics
Sulfurous AcidH2SO3\text{H}_2\text{SO}_3A weak acid that can be formed from sulfur dioxide dissolved in water.
Thioacetic AcidC2H4OS\text{C}_{2}\text{H}_{4}\text{OS}Contains a thiol group; used in organic synthesis.
Thiolactic AcidC3H6O3\text{C}_{3}\text{H}_{6}\text{O}_{3}A hydroxy acid with a thiol group; involved in metabolic processes.
Sodium ThiosulfateNa2S2O3\text{Na}_{2}\text{S}_{2}\text{O}_{3}A salt derived from thiosulfuric acid; widely used in photography and medicine.

Thiosulfuric acid's uniqueness lies in its ability to act as a sulfur donor and its role in detoxification processes within biological systems, distinguishing it from other similar compounds that may not possess these specific functionalities .

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

113.94453627 g/mol

Monoisotopic Mass

113.94453627 g/mol

Boiling Point

100°C

Heavy Atom Count

5

Melting Point

48 °C

UNII

7K79Y2EKKP

Drug Indication

Thiosulfuric acid (as sodium thiosulfate) is indicated for sequential intravenous use with sodium nitrite for the treatment of acute cyanide poisoning that is judged to be life-threatening. Sodium thiosulfate is also indicated to reduce the risk of ototoxicity associated with cisplatin in pediatric patients 1 month of age and older with localized, non-metastatic solid tumors in the US. In Europe, it is indicated for the same prevention of ototoxicity for patients 1 month of age to < 18 years old.

Mechanism of Action

When administered with sodium nitrate, sodium thiosulfate acts as an antidote for the treatment of acute cyanide poisoning. Cyanide has a high affinity for cytochrome a3, a component of the cytochrome c oxidase complex in mitochondria. By binding and inhibiting cytochrome a3, cyanide prevents cells from using oxygen and forces anaerobic metabolism, inhibiting cellular respiration and resulting in lactic acidosis and cytotoxic hypoxia. Sodium nitrite reacts with hemoglobin to form methemoglobin, which competes with cytochrome a3 for the cyanide ion. Cyanide binds to methemoglobin to form cyanmethemoglobin, a nontoxic compound, and restore cytochrome oxidase activity. When cyanide dissociates from methemoglobin, sodium thiosulfate acts as a sulfur donor for the endogenous sulfur transferase enzyme and facilitates its conversion to thiocyanate, a less toxic ion. Sodium thiosulfate can also reduce the risk of ototoxicity associated with cisplatin. Pediatric patients treated with cisplatin have a high risk of developing ototoxicity, possibly due to a combination of reactive oxygen species (ROS) production and direct alkylation of DNA that leads to cell death. Sodium thiosulfate interacts with cisplatin to form inactive platinum species. It can also enter cells via the sodium sulfate cotransporter 2 to increase antioxidant glutathione levels and inhibit intracellular oxidative stress. Although a mechanism of action has not been fully elucidated, both activities are thought to reduce the risk of ototoxicity.

Other CAS

13686-28-7
14383-50-7

Absorption Distribution and Excretion

Sodium thiosulfate taken orally is not systemically absorbed. Most of the thiosulfate is oxidized to sulfate or is incorporated into endogenous sulphur compounds; a small proportion is excreted through the kidneys. In pediatric patients given the recommended intravenous dose of sodium thiosulfate, the Cmax of thiosulfate was 13 ± 1.2 mM, and increased proportionally to dose over the range of 4 g/m2 to 20 g/m2. Thiosulfate accumulation is not expected following the intravenous administration of sodium thiosulfate on 2 consecutive days.
Approximately 20-50% of exogenously administered sodium thiosulfate is eliminated by the kidneys. More than 95% of the thiosulfate eliminated in urine is excreted within the first 4 hours after administration. When used as an antidote to cyanide poisoning, sodium thiosulfate is eliminated as thiocyanate, a relatively nontoxic compound. Thiocyanate is also excreted in urine at a rate inversely proportional to creatinine clearance.
Thiosulfate has a mean volume of distribution of 0.23 L/kg.
In patients with fully developed renal function (1 year old approximately), the mean total clearance of thiosulfate is 2.2 mL/min/kg.

Metabolism Metabolites

Thiosulfate sulfur transferase and thiosulfate reductase metabolize thiosulfate to form sulfite, which is oxidized to sulfate.

Wikipedia

Thiosulfuric acid
Aptiganel

Biological Half Life

The half-life of thiosulfate administered intravenously (1 g sodium thiosulfate) was approximately 20 minutes. However, higher doses may increase this value. In healthy men given 150 mg/kg of sodium thiosulfate, the elimination half-life was 182 minutes.

Dates

Modify: 2024-02-18
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